molecular formula C10H15NO2S B1598325 2-(5-Methyl-4-thiazolyl)ethyl isobutyrate CAS No. 94021-42-8

2-(5-Methyl-4-thiazolyl)ethyl isobutyrate

Cat. No. B1598325
CAS RN: 94021-42-8
M. Wt: 213.3 g/mol
InChI Key: KMEDDQQKAPHCLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(5-Methyl-4-thiazolyl)ethyl isobutyrate” is a chemical compound with the molecular formula C10H15NO2S . It is also known by its CAS number 324742-95-2 .


Molecular Structure Analysis

The molecular weight of “2-(5-Methyl-4-thiazolyl)ethyl isobutyrate” is 213.3 . The molecular structure includes a thiazole ring, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring .


Physical And Chemical Properties Analysis

“2-(5-Methyl-4-thiazolyl)ethyl isobutyrate” is a colourless to yellow liquid with a roasted, nutty aroma . It is soluble in non-polar solvents and slightly soluble in water . It has a boiling point of 100-104°C (at 2 mm Hg), a refractive index of 1.494-1.500, and a specific gravity of 1.102-1.108 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Thiazole Derivatives : Research involving 2-(5-Methyl-4-thiazolyl)ethyl isobutyrate includes the synthesis of various thiazole derivatives. For example, research by Rajanarendar, Karunakar, and Ramu (2006) explored the synthesis of 5-methyl-2-[2-methyl/phenylimino-3-(3-methyl-5-styryl-isoxazol-4-yl)-2,3-dihydro-thiazole-4-carbonyl]-2,4-dihydropyrazol-3-ones and related compounds, highlighting its potential in creating new chemical entities (Rajanarendar, Karunakar, & Ramu, 2006).

Pharmaceutical and Biological Applications

  • Design and Synthesis of Analgesic and Anti-inflammatory Agents : A study by Shkair et al. (2016) involved the design and synthesis of novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles. These compounds were evaluated for their anti-inflammatory and analgesic properties, indicating the potential use of thiazole derivatives in drug development (Shkair, Shakya, Raghavendra, & Naik, 2016).
  • Anticancer Research : Gundluru et al. (2020) synthesized a class of thiazolyl α-aminophosphonate derivatives and evaluated them for cytotoxic activity against various cancer cell lines. This study suggests the application of thiazole derivatives in cancer research and treatment (Gundluru et al., 2020).

Chemical Studies and Modifications

  • Molecular Modeling and Synthetic Studies : Various studies have explored the molecular modeling and synthetic applications of thiazole derivatives. For instance, Anbazhagan and Sankaran (2015) conducted research on novel thiazolyl hydrazones, providing insight into their molecular properties and potential applications in various fields (Anbazhagan & Sankaran, 2015).

properties

IUPAC Name

2-(5-methyl-1,3-thiazol-4-yl)ethyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-7(2)10(12)13-5-4-9-8(3)14-6-11-9/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEDDQQKAPHCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CS1)CCOC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869172
Record name 2-(5-Methyl-1,3-thiazol-4-yl)ethyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methylthiazol-4-yl)ethyl isobutyrate

CAS RN

94021-42-8
Record name 2-(5-Methyl-4-thiazolyl)ethyl 2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94021-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Methyl-4-thiazolyl)ethyl isobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094021428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(5-Methyl-1,3-thiazol-4-yl)ethyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-methylthiazol-4-yl)ethyl isobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.092.174
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(5-METHYL-4-THIAZOLYL)ETHYL ISOBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQX01OU9UR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-(4-Methyl-5-thiazolyl)ethyl isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032422
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Methyl-4-thiazolyl)ethyl isobutyrate
Reactant of Route 2
Reactant of Route 2
2-(5-Methyl-4-thiazolyl)ethyl isobutyrate
Reactant of Route 3
Reactant of Route 3
2-(5-Methyl-4-thiazolyl)ethyl isobutyrate
Reactant of Route 4
Reactant of Route 4
2-(5-Methyl-4-thiazolyl)ethyl isobutyrate
Reactant of Route 5
Reactant of Route 5
2-(5-Methyl-4-thiazolyl)ethyl isobutyrate
Reactant of Route 6
2-(5-Methyl-4-thiazolyl)ethyl isobutyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.